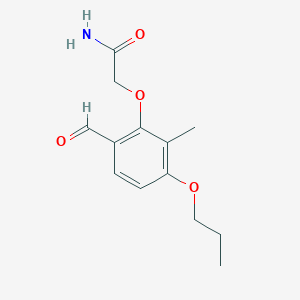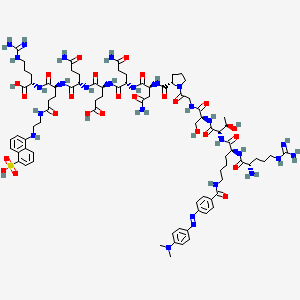
H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH is a synthetic peptide that incorporates two notable fluorophores: DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). These fluorophores are often used in fluorescence resonance energy transfer (FRET) assays, making this compound valuable in various biochemical and biophysical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin.
The incorporation of DABCYL and EDANS is achieved through specific coupling reactions where these fluorophores are attached to the peptide at designated positions.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The process is followed by purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
The peptide H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH can undergo various chemical reactions, including:
Oxidation: This can affect the amino acid residues, particularly those with sulfur-containing side chains.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Specific side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
The compound H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH has several applications in scientific research:
Biochemistry: Used in FRET assays to study protein-protein interactions, enzyme activities, and conformational changes.
Biophysics: Helps in understanding the dynamics of biomolecular structures.
Medicine: Potential use in diagnostic assays and therapeutic monitoring.
Industry: Employed in the development of biosensors and analytical tools.
Wirkmechanismus
The mechanism of action of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH is primarily based on its ability to participate in FRET. When the peptide undergoes conformational changes or interacts with other molecules, the distance between DABCYL and EDANS changes, leading to variations in fluorescence intensity. This property is exploited to monitor various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Arg-Lys-OH: A simpler dipeptide formed from L-arginyl and L-lysine residues.
H-Arg-Lys-OH TFA: The trifluoroacetic acid salt form of H-Arg-Lys-OH, which has better water solubility and stability.
Uniqueness
The uniqueness of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH lies in its dual fluorophore system, which allows for sensitive and specific detection of molecular interactions and conformational changes. This makes it a powerful tool in various research applications.
Eigenschaften
CAS-Nummer |
742080-61-1 |
|---|---|
Molekularformel |
C83H121N27O25S |
Molekulargewicht |
1929.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H121N27O25S/c1-44(112)69(106-77(127)53(98-71(121)51(84)13-8-36-95-82(88)89)14-4-5-35-94-70(120)45-19-21-46(22-20-45)107-108-47-23-25-48(26-24-47)109(2)3)80(130)105-60(43-111)72(122)97-42-67(117)110-40-10-17-61(110)79(129)104-59(41-65(87)115)78(128)102-55(28-32-64(86)114)74(124)101-57(30-34-68(118)119)75(125)99-54(27-31-63(85)113)73(123)100-56(76(126)103-58(81(131)132)16-9-37-96-83(90)91)29-33-66(116)93-39-38-92-52-15-6-12-50-49(52)11-7-18-62(50)136(133,134)135/h6-7,11-12,15,18-26,44,51,53-61,69,92,111-112H,4-5,8-10,13-14,16-17,27-43,84H2,1-3H3,(H2,85,113)(H2,86,114)(H2,87,115)(H,93,116)(H,94,120)(H,97,122)(H,98,121)(H,99,125)(H,100,123)(H,101,124)(H,102,128)(H,103,126)(H,104,129)(H,105,130)(H,106,127)(H,118,119)(H,131,132)(H4,88,89,95)(H4,90,91,96)(H,133,134,135)/t44-,51+,53+,54+,55+,56+,57+,58+,59+,60+,61+,69+/m1/s1 |
InChI-Schlüssel |
XTPUMPPOYFIIOR-LYGUFZDWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)NC(=O)[C@H](CCCNC(=N)N)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)NC(=O)C(CCCNC(=N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


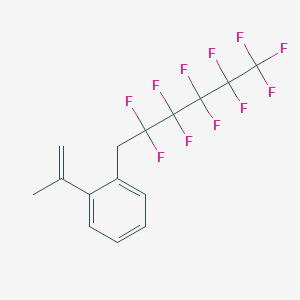

![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
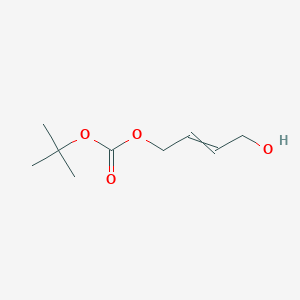



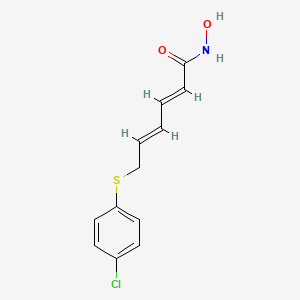
![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
